molecular formula C16H20N4O3S2 B14942782 methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B14942782
M. Wt: 380.5 g/mol
InChI Key: AKSPZQGNEKAYTG-UHFFFAOYSA-N
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Description

Methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that features a triazole ring, a thiophene ring, and a cyclooctane ring

Preparation Methods

The synthesis of methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol and reagents such as acetic anhydride and sulfur-containing compounds . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts like palladium on carbon. .

Scientific Research Applications

Methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes like cytochrome P450, which is involved in the metabolism of various substances. The triazole ring plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the accumulation of toxic substances in microorganisms, ultimately causing their death .

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H20N4O3S2/c1-23-15(22)13-10-6-4-2-3-5-7-11(10)25-14(13)19-12(21)8-24-16-17-9-18-20-16/h9H,2-8H2,1H3,(H,19,21)(H,17,18,20)

InChI Key

AKSPZQGNEKAYTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CSC3=NC=NN3

Origin of Product

United States

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